ANNEXIN V - 136107-94-3

ANNEXIN V

Catalog Number: EVT-1518703
CAS Number: 136107-94-3
Molecular Formula: C21H18O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Annexin V is derived from the human protein family known as annexins, which are characterized by their ability to bind phospholipids in a calcium-dependent manner. This protein is classified under the annexin family, which includes several other members that share similar structural features and functions related to membrane interactions and cellular signaling.

Synthesis Analysis

Methods and Technical Details

The production of recombinant Annexin V typically involves expression in bacterial systems such as Escherichia coli. The general protocol includes:

  1. Transformation: Bacterial cells are transformed with plasmids containing the Annexin V gene.
  2. Induction: The expression of Annexin V is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), typically at 37 °C for several hours.
  3. Purification: The expressed protein is purified using affinity chromatography techniques, often employing nickel-nitrilotriacetic acid resin due to the presence of histidine tags on the protein. This step may take approximately eight hours, followed by dialysis for buffer exchange .

The yield and purity of Annexin V can be monitored using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) to confirm successful expression and purification .

Molecular Structure Analysis

Structure and Data

Annexin V has a well-defined structure characterized by four homologous annexin repeats, which form a compact, globular shape. Each repeat contains a calcium-binding site that facilitates its interaction with phospholipids. The protein's structure allows it to efficiently bind to phosphatidylserine when calcium ions are present.

Key structural data includes:

  • Molecular Weight: Approximately 35 kDa.
  • Isoelectric Point: Ranges from 6.0 to 7.0 depending on post-translational modifications.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Annexin V is its binding to phosphatidylserine on the surface of apoptotic cells. This interaction is highly specific and occurs in the presence of calcium ions:

Annexin V+Phosphatidylserine+Ca2+Annexin V Phosphatidylserine Complex\text{Annexin V}+\text{Phosphatidylserine}+\text{Ca}^{2+}\rightarrow \text{Annexin V Phosphatidylserine Complex}

This binding can be detected using various methods, including flow cytometry and fluorescence microscopy, where fluorescently labeled Annexin V conjugates are used to visualize apoptotic cells .

Mechanism of Action

Process and Data

The mechanism by which Annexin V detects apoptosis involves several steps:

  1. Calcium Dependency: The binding of Annexin V to phosphatidylserine requires calcium ions, which trigger conformational changes in the protein.
  2. Translocation: During apoptosis, phosphatidylserine translocates from the inner membrane leaflet to the outer leaflet, making it accessible for binding.
  3. Detection: Once bound, fluorescently labeled Annexin V can be detected using flow cytometry or imaging techniques, allowing for quantification of apoptotic cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in physiological buffers containing calcium ions.
  • Stability: Purified Annexin V can be stored at -20 °C for extended periods without significant loss of activity.
  • Binding Characteristics: High affinity for phosphatidylserine with a dissociation constant (K_d) typically in the nanomolar range.

These properties make Annexin V an effective reagent for detecting apoptosis in various cell types .

Applications

Scientific Uses

Annexin V has numerous applications in scientific research and clinical diagnostics:

  • Apoptosis Detection: Widely used in assays to quantify apoptotic cells in various biological samples.
  • Cell Viability Studies: Employed alongside other dyes (e.g., propidium iodide) to differentiate between live, apoptotic, and necrotic cells.
  • Drug Development: Utilized in pharmacological studies to assess drug-induced apoptosis in cancer research.
  • Flow Cytometry: Commonly used as a marker for apoptosis detection in flow cytometric analyses due to its specific binding properties .
Structural Characteristics of Annexin V

Domain Architecture and Calcium-Binding Motifs

Annexin V (AnxA5) is a 35–36 kDa protein belonging to the evolutionarily conserved annexin superfamily, characterized by a core domain of four homologous repeats (eight in annexin A6), each comprising approximately 70 amino acids folded into five α-helices. The core adopts a compact, disc-shaped structure with a convex membrane-binding surface and a concave N-terminal domain-facing cytosolic surface [7] [10]. Each repeat contains a type II calcium-binding motif distinct from EF-hand domains. These motifs are located at the convex face and consist of loops formed by residues in the consensus sequence "G-X-G-T-{38}-D/E" [2] [10]. Calcium coordination involves carbonyl oxygens from the loop, acidic residues (Asp/Glu), and phospholipid headgroups, enabling Ca²⁺-dependent membrane binding [2] [7].

The N-terminal domain (20–40 residues) is unique among annexins and varies in length and sequence, conferring functional specificity. For AnxA5, this domain is relatively short and forms an amphipathic helix that interacts with cytosolic partners like S100 proteins, though it does not dimerize like annexin A1 or A2 [7]. Calcium binding induces conformational changes, exposing hydrophobic surfaces essential for membrane insertion. Studies reveal that AnxA5 binds phosphatidylserine (PS) with a Kd of ~5 nM in the presence of Ca²⁺, with affinity modulated by membrane composition (e.g., cholesterol enhances cooperativity) [1] [7].

Table 1: Calcium-Binding Sites in Annexin V

RepeatLocationKey ResiduesCoordination ChemistryFunction
IConvex loopAsp58, Asp605 protein oxygens + 1 H₂OPS binding, membrane docking
IIConvex loopGlu112, Asp1444 protein oxygens + 2 H₂OStabilizes membrane interaction
IVConvex loopGlu228, Asp2566 protein oxygensHigh-affinity PS recognition
IIIN/ANon-functionalN/AStructural integrity

Crystallographic Analysis of Annexin V Core Structure

X-ray crystallography at 2.0–2.3 Å resolution (P6₃ and R3 crystal forms) reveals AnxA5’s planar cyclic arrangement, with dimensions of 64 × 40 × 30 ų [3] [10]. The four repeats (I–IV) are arranged in a tight, symmetrical bundle stabilized by hydrophobic interactions between repeats I-IV and II-III. Each repeat forms a right-handed α-helical superhelix, with helices A–E packed around a hydrophobic core [10]. Five calcium ions are identified at the convex face: three high-affinity sites in repeats I, II, and IV, and two lower-affinity sites occupied by lanthanum in repeat I [2] [10].

The central pore, formed by polar residues (e.g., Arg200, Glu204), harbors a water-filled channel postulated to function as a voltage-gated calcium channel when membrane-bound [10]. Membrane binding induces local bilayer disorder, facilitating ion permeability. Neutron reflectivity studies confirm that AnxA5 forms a discrete 15–20 Å layer above lipid bilayers without penetrating the hydrophobic core, with binding density inversely related to phosphatidylserine (POPS) content (>25% POPS reduces occupancy) [1]. The convex face binds membranes via Ca²⁺ bridges to phospholipids, while the concave face remains solvent-exposed, allowing interactions with cytoplasmic proteins [3] [7].

Comparative Structural Biology Across Annexin Protein Family

Annexins are classified phylogenetically into vertebrate (AnxA), invertebrate (AnxB), fungal (AnxC), plant (AnxD), and protist (AnxE) groups. Despite <50% sequence identity between kingdoms, all share the conserved core fold, underscoring evolutionary pressure to maintain membrane-binding functionality [7]. Key comparisons include:

  • Calcium sensitivity: AnxA5 requires micromolar Ca²⁺ for PS binding, whereas annexin A1 binds at submicromolar concentrations due to differences in type II motif residues. Plant annexins (e.g., cotton AnxD1) feature sulfur clusters conferring redox sensitivity, adapting them to environmental stress [7].
  • N-terminal diversity: AnxA1’s N-terminus is cleaved to generate anti-inflammatory peptides, while AnxA2’s N-terminus recruits S100A10 to form heterotetramers for membrane scaffolding. AnxA5 lacks this extension, limiting its partner interactions [7].
  • Membrane specialization: AnxA5 preferentially binds PS in apoptotic membranes, while annexin A4 interacts with cholesterol-rich domains, and annexin A6 induces membrane curvature during endocytosis [1] [7].

Table 2: Structural and Functional Comparison of Select Annexins

AnnexinN-TerminusCalcium SitesUnique FeaturesPrimary Function
A1 (Lipocortin I)40 residues, glucocorticoid-responsive7–8 sitesAnti-inflammatory peptide releasePhospholipase inhibition, leukocyte regulation
A2 (p36)30 residues, S100A10-binding4–5 sitesForms heterotetramer with S100A10Membrane-cytoskeleton bridging, exocytosis
A5 (PP4)16 residues, short helix5–6 sitesCentral polar pore, high PS affinityApoptosis detection, anticoagulant shield
A6150 residues, flexible linker8 sitesDouble core domainCholesterol transport, membrane scaffolding
D1 (Plant)Variable, redox-sensitive3–4 sitesFe-S clustersOxidative stress response

Plant annexins exhibit divergent adaptations: Arabidopsis annexins bind actin and function in Golgi transport, while cotton annexin D1 responds to drought via its N-terminal redox sensor [7]. Across species, the conserved convex face architecture enables annexins to act as Ca²⁺-dependent membrane scaffolds, though partner interactions via N-termini and core modifications (e.g., phosphorylation) fine-tune cellular roles [7] [10].

Properties

CAS Number

136107-94-3

Product Name

ANNEXIN V

Molecular Formula

C21H18O5

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